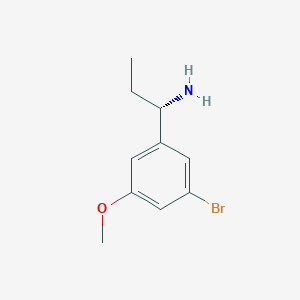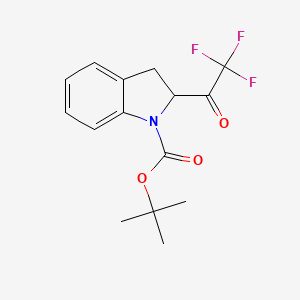
tert-Butyl 2-(2,2,2-trifluoroacetyl)indoline-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(2,2,2-trifluoroacetyl)indoline-1-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is particularly interesting because of its trifluoroacetyl group, which can impart unique chemical and biological properties.
Preparation Methods
The synthesis of tert-Butyl 2-(2,2,2-trifluoroacetyl)indoline-1-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the indoline core, followed by the introduction of the trifluoroacetyl group and the tert-butyl ester group. The reaction conditions often involve the use of catalysts and specific reagents to ensure high yield and selectivity. Industrial production methods may vary, but they generally aim to optimize the reaction conditions to achieve large-scale synthesis efficiently.
Chemical Reactions Analysis
tert-Butyl 2-(2,2,2-trifluoroacetyl)indoline-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halides or nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl 2-(2,2,2-trifluoroacetyl)indoline-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the effects of trifluoroacetyl groups on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(2,2,2-trifluoroacetyl)indoline-1-carboxylate involves its interaction with specific molecular targets. The trifluoroacetyl group can interact with enzymes and receptors, potentially inhibiting or activating their functions. The indoline core can also interact with biological molecules, affecting various pathways and processes.
Comparison with Similar Compounds
tert-Butyl 2-(2,2,2-trifluoroacetyl)indoline-1-carboxylate can be compared with other indole derivatives, such as:
tert-Butyl indoline-1-carboxylate: Lacks the trifluoroacetyl group, which can significantly alter its chemical and biological properties.
tert-Butyl 1-indolecarboxylate: Similar structure but different functional groups, leading to different reactivity and applications.
tert-Butyl 2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate: Contains a spirocyclic structure, which can affect its stability and reactivity.
The uniqueness of this compound lies in its trifluoroacetyl group, which imparts distinct chemical and biological properties compared to other indole derivatives.
Properties
Molecular Formula |
C15H16F3NO3 |
|---|---|
Molecular Weight |
315.29 g/mol |
IUPAC Name |
tert-butyl 2-(2,2,2-trifluoroacetyl)-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C15H16F3NO3/c1-14(2,3)22-13(21)19-10-7-5-4-6-9(10)8-11(19)12(20)15(16,17)18/h4-7,11H,8H2,1-3H3 |
InChI Key |
LEGXZQPDFGFSNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



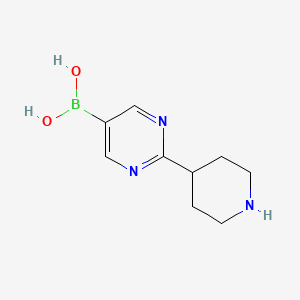
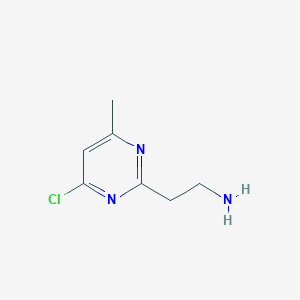
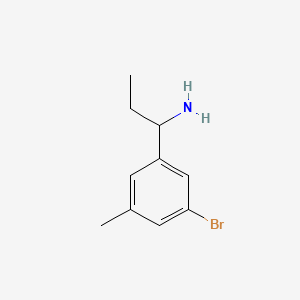
![7-Chloro-5-(6-phenylpyridin-2-yl)thiazolo[4,5-d]pyrimidine](/img/structure/B12973167.png)
![6-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine](/img/structure/B12973173.png)
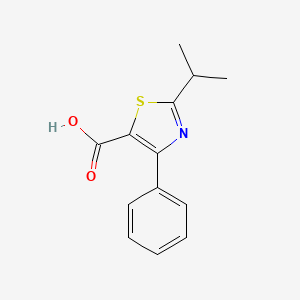
![3-(Imidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B12973195.png)

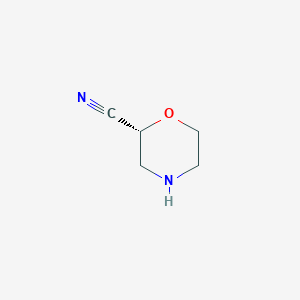


![3-Amino-2-nitroso-5,6,7,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-one hydrochloride](/img/structure/B12973226.png)
